molecular formula C7H11N3O B3369791 3-Amino-4-(1h-imidazol-5-yl)butan-2-one CAS No. 24579-23-5

3-Amino-4-(1h-imidazol-5-yl)butan-2-one

Cat. No.: B3369791
CAS No.: 24579-23-5
M. Wt: 153.18 g/mol
InChI Key: BLKFEXKSMJLHDD-UHFFFAOYSA-N
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Description

3-Amino-4-(1h-imidazol-5-yl)butan-2-one is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(1h-imidazol-5-yl)butan-2-one typically involves the formation of the imidazole ring through cyclization reactions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions and compatibility with various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for large-scale production. These processes may include the use of magnetic nanoparticles as catalysts to enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(1h-imidazol-5-yl)butan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and sodium borohydride for reduction . The reaction conditions are typically mild, allowing for the inclusion of various functional groups without significant degradation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce reduced imidazole derivatives.

Scientific Research Applications

3-Amino-4-(1h-imidazol-5-yl)butan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-(1h-imidazol-5-yl)butan-2-one involves its interaction with specific molecular targets. For instance, it inhibits histidinol dehydrogenase, an enzyme involved in histidine biosynthesis, thereby interfering with bacterial replication . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

3-Amino-4-(1h-imidazol-5-yl)butan-2-one is unique due to its specific structure, which allows it to interact with histidinol dehydrogenase and inhibit histidine biosynthesis. This specific interaction is not commonly observed with other imidazole derivatives, highlighting its potential as a targeted therapeutic agent .

Properties

IUPAC Name

3-amino-4-(1H-imidazol-5-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5(11)7(8)2-6-3-9-4-10-6/h3-4,7H,2,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKFEXKSMJLHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CN=CN1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947451
Record name 3-Amino-4-(1H-imidazol-5-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24579-23-5
Record name 4-Imidazolyl-3-amino-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-(1H-imidazol-5-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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